1-Methyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid
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Overview
Description
1-Methyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a naphthalen-1-yloxybutyl group and an oxalic acid moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(1-naphthyloxy)butyl bromide: This intermediate is synthesized by reacting 1-naphthol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
Formation of 1-Methyl-4-(4-naphthalen-1-yloxybutyl)piperazine: The intermediate 4-(1-naphthyloxy)butyl bromide is then reacted with 1-methylpiperazine under reflux conditions to form the desired piperazine derivative.
Oxalic Acid Addition: Finally, the piperazine derivative is treated with oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yloxybutanoic acid derivatives, while reduction may produce naphthalen-1-yloxybutyl alcohol derivatives.
Scientific Research Applications
1-Methyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: It is employed in the study of biological systems, including its interactions with proteins and enzymes.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The naphthalen-1-yloxybutyl group can enhance the compound’s binding affinity and specificity, while the oxalic acid moiety can influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(naphthalen-1-ylmethyl)piperazine
- 4-(6-Methoxy-naphthalen-1-yl)-butyric acid
- 4-(2-Methoxy-phenyl)-butyric acid
Uniqueness
1-Methyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or unique material properties.
Properties
IUPAC Name |
1-methyl-4-(4-naphthalen-1-yloxybutyl)piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O.C2H2O4/c1-20-12-14-21(15-13-20)11-4-5-16-22-19-10-6-8-17-7-2-3-9-18(17)19;3-1(4)2(5)6/h2-3,6-10H,4-5,11-16H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIZIKJEPNFJJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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